N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(16-11-5-2-1-3-6-11)12-9-14(19-17-12)7-4-8-15-10-14/h1-3,5-6,15H,4,7-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCUKQOQYDCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NC3=CC=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization of 1-Anilinocyclohexanecarboxamide Derivatives
The spiro[4.5]decane framework is constructed via nucleophilic cyclization of 1-anilinocyclohexanecarboxamide (2b) with α-haloesters or nitriles. For example, refluxing 2b with ethyl chloroacetate in methanol containing sodium methoxide (MeONa) induces a dual nucleophilic attack: the secondary amine attacks the α-haloester, eliminating HCl, followed by intramolecular cyclization to form the 1-oxa-2,7-diazaspiro system. This method yields spiroheterocycles with moderate to high efficiency (70–85%), as demonstrated by the synthesis of analogous compounds like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione.
Mechanistic Insights :
Phase-Transfer Catalysis (PTC) for Enhanced Efficiency
Phase-transfer conditions using tetrabutylammonium bromide (TBAB) and potassium carbonate in dioxane enable efficient spiroannulation. For instance, reacting 1-anilinocyclohexanecarboxamide with benzylidenemalononitrile under PTC at 60°C produces spiro compounds via Michael addition and subsequent cyclization. This method avoids harsh conditions and improves yields (40–45%) compared to traditional reflux methods.
Critical Parameters :
-
Solvent: Dioxane enhances reagent solubility.
-
Catalyst: TBAB facilitates anion transfer across phases.
-
Temperature: 60°C optimizes reaction kinetics without decomposition.
Double Bond Installation via Elimination Reactions
Base-Induced Dehydrohalogenation
The dec-2-ene moiety is introduced through elimination of HX (X = Cl, Br) from halogenated precursors. Refluxing 1-anilinocyclohexanecarboxamide derivatives with bromomalononitrile in methanol eliminates HBr, forming a conjugated ene-nitrilium intermediate that tautomerizes to the stable enamine.
Spectroscopic Validation :
Thermal Dehydration of Hydroxylamine Intermediates
Heating hydroxylamine-containing spiro compounds at 80–100°C in toluene induces dehydration, forming the double bond. This method, though less common, avoids strong bases and is suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Base-Mediated Cyclization | 70–85 | High selectivity for spiro cores | Requires prolonged reflux (8–12 h) |
| PTC Annulation | 40–45 | Mild conditions, scalable | Lower yields due to side reactions |
| HATU Coupling | 67–75 | Rapid, high purity | Cost of HATU reagent |
| LiHMDS Rearrangement | 60–70 | Stereochemical control | Sensitive to moisture |
Characterization and Spectral Data
Infrared Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide demonstrate significant antimicrobial properties. For instance, a series of spiro compounds derived from diazaspiro frameworks have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics such as ethambutol .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interactions with lymphocyte function-associated antigen-1 (LFA-1). Similar compounds have been reported to act as antagonists of LFA-1, suggesting that this compound could be investigated for similar therapeutic effects .
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. The synthetic routes often involve multi-step processes that yield high-purity products suitable for biological testing .
Potential in Cancer Research
Compounds with spiro structures are increasingly recognized for their potential in cancer therapy. The unique stereochemistry and functional groups present in N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives may provide new avenues for targeting cancer cells selectively while minimizing effects on normal tissues.
Case Study 1: Antimycobacterial Activity
In a study examining various spiro compounds, one derivative of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec was found to possess an MIC value significantly lower than that of established antimycobacterial agents. This suggests its potential utility as a lead compound for developing new treatments against resistant strains of tuberculosis .
Case Study 2: Anti-inflammatory Screening
A screening of several diazaspiro compounds revealed that those with similar structural motifs to N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec exhibited notable anti-inflammatory activity in vitro. These findings warrant further exploration into the mechanisms by which these compounds exert their effects on immune modulation .
Mechanism of Action
The mechanism of action of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Chlorophenyl and trifluoromethyl substituents (e.g., ) correlate with improved antimicrobial and kinase inhibitory activities, suggesting that electron-withdrawing groups enhance target binding.
- Conformational Rigidity : X-ray crystallography of 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-... reveals a chair conformation for the piperidone ring and a dihedral angle of 84.2° between aromatic rings, stabilizing the bioactive conformation .
Key Observations:
- Antimicrobial Potency : Bis-chlorophenyl derivatives exhibit MIC values as low as 3.25 μM, outperforming the phenyl-substituted target compound in preliminary screens .
- Kinase Inhibition : Trifluoromethyl and difluorophenyl substituents () improve potency by 10-fold compared to simpler analogs, likely due to enhanced hydrophobic interactions and metabolic stability.
Biological Activity
N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presents data in a structured format.
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.3 g/mol
- CAS Number : 1422139-21-6
Antimicrobial Activity
A study on derivatives of diazaspiro compounds indicated that certain derivatives exhibited significant antimicrobial properties. Specifically, compounds related to the diazaspiro framework were tested against Mycobacterium tuberculosis (MTB). One derivative, (3S,4S,5R)-3,4-di(4-methylphenyl)-2-phenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one, demonstrated a minimum inhibitory concentration (MIC) of 3.02 µM, outperforming ethambutol, a first-line anti-TB drug .
| Compound | MIC (µM) | Comparison |
|---|---|---|
| (3S,4S,5R)-3,4-di(4-methylphenyl)-2-phenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one | 3.02 | 2.5x more potent than ethambutol |
| (4R,5S)-3,4-bis(4-chlorophenyl)-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]dec-10-one | 3.25 | Maximum activity among screened |
Antitumor Activity
The compound's structural analogs have shown promise as potential inhibitors for oncogenic targets. Specifically, derivatives have been developed that bind covalently to mutated KRAS proteins associated with various cancers. A notable compound from this series demonstrated dose-dependent antitumor effects in xenograft mouse models . This highlights the potential for N-phenyldiaza compounds in cancer therapeutics.
The mechanism by which N-phenyldiaza compounds exert their biological effects often involves interaction with specific protein targets:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.
- Binding Affinity : Structural optimization has led to increased binding affinities for targets like KRAS G12C and enzymes crucial for bacterial survival.
Study on Antimicrobial Efficacy
A detailed study evaluated a series of spiroisoxazolidines derived from the diazaspiro framework against MTB. The results indicated that modifications to the side chains significantly influenced antimicrobial potency.
Cancer Therapeutics
In an investigation focusing on KRAS mutations in non-small cell lung cancer (NSCLC), compounds derived from the diazaspiro structure were assessed for their ability to inhibit tumor growth in vivo. The lead compound showed promising results with significant tumor reduction compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide?
- Methodological Answer : The compound is synthesized via a 1,3-dipolar cycloaddition reaction. For example, 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone reacts with 4-chlorobenzohydroximoyl chloride in benzene, with triethylamine as a base. Post-reaction, triethylamine hydrochloride is filtered, and the solvent is evaporated. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) and recrystallized from ethanol/ethyl acetate (1:1 v/v) .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEX CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data collection includes ω-scans, and refinement employs SHELXL (via SHELX suite) for structure solution and least-squares refinement. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.98 Å) and refined isotropically. Key parameters include orthorhombic space group P2₁2₁2₁, a = 11.4585(8) Å, b = 16.1132(11) Å, c = 10.1037(7) Å, and R1 = 0.043 .
Q. What conformational features are critical in the molecular structure?
- Methodological Answer :
- The dihydroisoxazole ring adopts an envelope conformation (C1 deviates by 0.350(2) Å from the plane).
- The piperidinone ring exhibits a chair conformation (Cremer-Pople puckering parameters: q₂ = 0.074(2) Å, q₃ = 0.569(2) Å, θ = 7.5(2)°).
- The dihedral angle between the two aromatic rings is 84.2(1)°, influencing steric interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in puckering parameter calculations for spirocyclic systems?
- Methodological Answer : Use Cremer-Pople puckering coordinates (amplitude q and phase angle φ) for quantitative analysis of ring non-planarity. For the dihydroisoxazole ring, q₂ = 0.220(2) Å and φ = 142.2(4)° indicate asymmetric puckering. Cross-validate with Nardelli’s asymmetric displacement parameters (Δs(C1) = 1.1(2)°) to assess deviations. Discrepancies may arise from refinement software (e.g., SHELXL vs. alternative programs); always report refinement convergence criteria (e.g., S = 1.03) .
Q. What strategies optimize the refinement of anisotropic displacement parameters (ADPs) in crystallography?
- Methodological Answer :
- Use SHELXL for high-resolution data (e.g., d < 0.8 Å) to refine ADPs with the
ANIScommand. - For twinned crystals, apply the
TWINandBASFcommands to model twin domains. - Validate ADPs using WinGX/ORTEP for graphical representation of displacement ellipsoids (e.g., thermal motion analysis for methyl groups).
- Report Ueq values (e.g., 0.045–0.076 Ų for non-H atoms) and check for overfitting using the Rint value (e.g., 0.023 for 4350 reflections) .
Q. How does reaction solvent polarity affect the stereochemical outcome of spirocyclic compound synthesis?
- Methodological Answer :
- Non-polar solvents (e.g., benzene) favor 1,3-dipolar cycloaddition with endo selectivity , stabilizing transition states via van der Waals interactions.
- Polar aprotic solvents (e.g., DMF) may alter regioselectivity but risk side reactions (e.g., hydrolysis of imine intermediates).
- Monitor reaction progress via LCMS (e.g., m/z 540 [M+H]<sup>+</sup>) and confirm purity by HPLC (retention time = 1.11 min under SMD-TFA05 conditions) .
Q. How to analyze crystal packing stability in spirocyclic compounds?
- Methodological Answer :
- Calculate intermolecular distances (e.g., 3.4–3.8 Å for van der Waals contacts) using Mercury or PLATON.
- Identify π-π interactions (e.g., centroid distances < 4.0 Å) and C–H···O hydrogen bonds (e.g., 2.5–3.0 Å).
- For the title compound, packing is stabilized by van der Waals forces due to the absence of strong hydrogen bonds, confirmed by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
